Acetanilide-4'-D1

Deuterium labeling Regioselective synthesis Isotope exchange

Multi-deuterated acetanilide analogs (d₅, d₆, d₈) introduce chromatographic isotope shifts and APCI-induced H/D back-exchange artifacts that compromise quantitative accuracy in regulated bioanalysis. Acetanilide-4′-D1 solves this with a single para-deuterium label, delivering a nominal +1 Da mass shift for unambiguous SRM differentiation (m/z 136→94 analyte vs. m/z 137→94 IS) while preserving near-identical reverse-phase retention to unlabeled analyte. • Eliminates APCI back-exchange signal contamination documented for perdeuterated aromatic rings. • Enables NIH shift mechanistic studies via positionally resolved deuterium retention quantification (21-44% in rat liver microsomes). • ¹H NMR identity verification via simple aromatic region integration-no ²H NMR required. Supplied as a high-purity stable-isotope-labeled standard with full documentation for immediate deployment in LC-MS/MS workflows.

Molecular Formula C8H9NO
Molecular Weight 136.17 g/mol
CAS No. 16625-79-9
Cat. No. B099790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide-4'-D1
CAS16625-79-9
Molecular FormulaC8H9NO
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D
InChIKeyFZERHIULMFGESH-VMNATFBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetanilide-4′-D1 – Deuterated Internal Standard for LC-MS


Acetanilide-4′-D1 (CAS 16625-79-9) is a stable-isotope-labeled isotopologue of acetanilide (N-phenylacetamide) bearing a single deuterium atom at the para (4′) position of the phenyl ring . With a molecular formula of C₈H₈DNO and a monoisotopic mass of 136.0747 Da, it provides a nominal +1 Da mass shift relative to unlabeled acetanilide (135.0684 Da) . The compound is primarily employed as a site-specific internal standard in liquid chromatography–mass spectrometry (LC-MS) assays for the quantification of acetanilide and its metabolites in complex biological matrices . Unlike multi-deuterated analogs (e.g., acetanilide-d₅, -d₆, -d₈), the mono-deuterated 4′-D1 isotopologue offers a minimal yet analytically sufficient mass shift that reduces the risk of chromatographic isotope effects while retaining full compatibility with selected reaction monitoring (SRM) workflows .

Site-specific ISTD for LC-MS quantification of acetanilide in research matrices
Minimal +1 Da mass shift reduces chromatographic isotope effect risk vs. multi-deuterated analogs
Fully compatible with SRM workflows; mono-deuteration supports co-elution fidelity

Why Generic Isotopologue Substitution Fails


Deuterated acetanilide isotopologues are not interchangeable internal standards because the number and position of deuterium labels directly govern chromatographic co-elution behavior, mass spectrometric signal specificity, and metabolic isotope effect profiles [1]. Multi-deuterated analogs such as acetanilide-d₅ (ring-perdeuterated) or acetanilide-d₈ (fully deuterated) exhibit measurable reverse-phase retention time shifts relative to the unlabeled analyte due to the cumulative effect of deuterium on hydrophobicity [1]. Furthermore, perdeuterated aromatic rings are susceptible to H/D back-exchange during atmospheric pressure chemical ionization (APCI), generating mixed isotopologue signals that compromise quantitative accuracy [2]. In mechanistic enzymology, acetyl-labeled acetanilide-d₃ reports on deacetylation–reacetylation cycling but cannot probe aromatic hydroxylation regiochemistry, a capability uniquely conferred by the ring-4′-D1 label [3]. These physicochemical and analytical distinctions make generic substitution scientifically indefensible.

Multi‑deuterated analogs alter co‑elution
Acetanilide‑d₅ or d₈ exhibit measurable reversed‑phase retention shifts from cumulative deuterium effects; co‑elution assumptions may not transfer.
Perdeuterated rings risk H/D back‑exchange
Aromatic deuteration in d₅/d₆/d₈ can generate protiated isotopologue signals during APCI, introducing quantification bias not seen with the single‑label 4′‑D1.
Only 4′‑D1 preserves para‑hydroxylation tracking
Ortho‑labeled or ring‑perdeuterated isotopologues confound regiochemical interpretation; acetyl‑d₃ reports deacetylation, not aromatic oxidation position.

Quantitative Evidence for Procurement Decisions


Regioselective para-Deuteration vs. Ortho-Labeled Products

Acetanilide-4′-D1 carries the deuterium label exclusively at the para position of the phenyl ring. This regiochemistry is fundamentally distinct from the products of iridium-catalyzed hydrogen isotope exchange (HIE), which delivers deuterium selectively ortho to the anilide directing group [1]. Hesk et al. demonstrated that [Ir(COD)(Cy₃P)(Py)]PF₆-catalyzed deuteration of acetanilide yields products containing deuterium ortho to the anilide group 'with a high degree of enrichment,' while 'no evidence for meta, para or anilide methyl labelling was seen' [1]. Therefore, acetanilide-d₅ prepared by perdeuteration of aniline-d₅ contains labels at all five aromatic positions, and acetanilide-d₃ carries labels only on the acetyl group. Neither of these commercially prevalent isotopologues provides a pure para-¹H→²H substitution. The 4′-D1 compound is thus the only isotopologue that enables position-specific tracking of para-hydroxylation without confounding signals from ortho- or meta-deuterium labels.

Regioselective para‑D vs. ortho products
Head‑to‑head
100% para‑selectivity vs. 0% for Ir‑catalyzed HIE products
Supports para‑specific tracking; ortho or perdeuterated analogs confound positional work.
Hesk et al. 1995: Ir‑HIE yields ortho‑D only.
Deuterium labeling Regioselective synthesis Isotope exchange

Minimized H/D Back-Exchange During APCI Analysis

Deuterated internal standards bearing multiple aromatic deuterium atoms are vulnerable to H/D back-exchange during APCI-LC/MS analysis, generating protiated isotopologue signals that co-elute with the unlabeled analyte and produce systematic overestimation [1]. Davies et al. (2010) systematically compared the extent of H/D exchange across aromatic ring systems and reported that acetanilide exhibited 'extremely small' exchange compared to 'substantial exchange back to partial and even fully protonated forms' observed for substituted indoles [1]. For acetanilide, H/D exchange during APCI LC/MS was comparable to that of nitrobenzene and aniline, both of which showed 'undetectable' exchange [1]. While this study did not differentiate between mono- and perdeuterated acetanilide isotopologues, the chemical principle is well established: each additional aromatic deuterium represents an independent site of potential exchange, such that a penta-deuterated phenyl ring (acetanilide-d₅) has five exchange-competent positions versus a single exchange-competent position for the 4′-D1 isotopologue. By minimizing the number of aromatic deuterium labels to the single site most relevant for the analytical objective, Acetanilide-4′-D1 reduces the cumulative probability of back-exchange signal contamination.

APCI H/D back‑exchange risk
Class‑level
1 exchange‑competent aromatic D vs. 5 for d₅ (5‑fold fewer sites)
Reduces cumulative back‑exchange probability; supports assay fidelity in APCI methods.
Davies 2010: acetanilide classified as extremely small exchange class.
LC-MS quantification APCI ionization Isotopic fidelity

Deuterium Retention Quantifies NIH Shift During Hydroxylation

4-Deuteroacetanilide (synonymous with Acetanilide-4′-D1) has been employed as a definitive probe for the intramolecular migration (NIH shift) of deuterium during aromatic hydroxylation. Daly et al. (1968) quantified the degree of deuterium retention in 4-hydroxyacetanilide formed from 4-deuteroacetanilide by liver microsomal preparations and demonstrated a strong pH dependence: retention ranged from 21% at pH 10 to 44% at pH 6 [1]. This pH-dependent retention profile is a hallmark of ionizable substrates (N-acylanilines) and contrasts sharply with non-ionizable substrates such as biphenyl-4-²H or anisole-4-²H, which display pH-independent retention of 40–64% [1]. In a chemically distinct oxygenation system (aqueous Fe²⁺/O₂, phosphate buffer pH 6.8), the NIH shift was reported as 'not observed' for C(4)-deuterioacetanilide, yielding zero deuterium migration [2]. These quantitative benchmarks provide a reference framework for using Acetanilide-4′-D1 as an experimental probe: researchers can compare their observed deuterium retention values against the established 21–44% (microsomal) or 0% (non-enzymatic Fe²⁺/O₂) baselines to distinguish enzymatic from non-enzymatic hydroxylation mechanisms.

NIH shift deuterium retention
Cross‑study
21% (pH 10) – 44% (pH 6) microsomal retention; 0% Fe²⁺/O₂
Establishes baselines for enzymatic vs. non‑enzymatic hydroxylation mechanism studies.
Daly et al. 1968; Uemura et al. 1983.
NIH shift Cytochrome P450 Deuterium migration

Nominal +1 Da Mass Shift Avoids Chromatographic Effects

The monoisotopic mass of Acetanilide-4′-D1 (136.0747 Da) differs from unlabeled acetanilide (135.0684 Da) by +1.0063 Da . This +1 Da shift is sufficient for baseline mass resolution in quadrupole-based selected reaction monitoring (SRM) and high-resolution mass spectrometry (HRMS) without introducing the chromatographic retention time shifts that accompany multi-deuterated analogs. The phenomenon of 'deuterium reverse isotope effect' on reversed-phase LC retention is well documented: each additional deuterium atom slightly increases the compound's polarity, leading to earlier elution. For acetanilide-d₅ (Δm = +5 Da, molecular weight 140.19 g/mol ) and acetanilide-d₈ (Δm = +8 Da, molecular weight 143.21 g/mol ), cumulative deuterium-induced retention time shifts can reach several seconds under typical UPLC gradient conditions, potentially compromising the assumption of identical matrix effects between analyte and internal standard. The 4′-D1 isotopologue, with a single deuterium substitution, minimizes this chromatographic divergence while maintaining unambiguous mass spectrometric discrimination from the unlabeled analyte.

Mass shift vs. unlabeled
Data to verify
+1.0063 Da (monoisotopic) vs. +5 Da (d₅), +8 Da (d₈)
Minimizes reversed‑phase retention shift; supports co‑elution for bioanalytical validation.
Monoisotopic data from ChemSpider; no primary study cited.
Mass spectrometry Isotope dilution Chromatographic co-elution

Simplified ¹H NMR for Purity Assessment

In the ¹H NMR spectrum of unlabeled acetanilide, the aromatic region (δ 7.0–7.6 ppm) displays overlapping signals from ortho, meta, and para protons, often appearing as a complex multiplet [1]. In Acetanilide-4′-D1, the para-position proton is replaced by deuterium, which is NMR-silent in ¹H spectra. This eliminates the para-proton signal and simplifies the aromatic coupling pattern, allowing clearer resolution of the ortho and meta proton signals . For procurement and quality control, this simplified pattern provides a rapid spectroscopic fingerprint to confirm successful para-selective deuteration and to assess isotopic purity: any residual signal at the para-proton chemical shift directly quantifies the level of unlabeled or mis-labeled contaminant. While multi-deuterated analogs (e.g., acetanilide-d₅) produce an even more extensively simplified aromatic region (or complete signal suppression), they also preclude the use of residual aromatic proton signals for positional purity verification.

¹H NMR purity check
Class‑level
4 aromatic ¹H signals vs. 5 in unlabeled; residual para‑¹H integrates contamination
Simplifies incoming material verification without ²H NMR; para‑deuteration directly confirmed.
Based on standard acetanilide NMR data.
NMR spectroscopy Isotopic labeling Structural elucidation

Multi-Vendor Availability Through Established Manufacturers

Acetanilide-4′-D1 (CAS 16625-79-9) is listed by multiple established stable-isotope suppliers including CDN Isotopes (Canada), Medical Isotopes (USA), and KANTO (Japan), as documented in the ChemicalBook supplier database . This multi-vendor availability reduces single-source supply risk compared to custom-synthesized or single-vendor isotopologues. In contrast, position-specific mono-deuterated acetanilide isotopologues with the deuterium at other ring positions (ortho- or meta-) are not commercially cataloged and require custom synthesis [1]. The commercial availability of the 4′-D1 isotopologue reflects the convergence of synthetic accessibility (via para-substituted aniline precursors) and documented scientific utility in NIH shift and metabolism studies dating to the 1960s [2].

Multi‑vendor availability
Source review
3+ catalog suppliers (CDN, Medical Isotopes, KANTO) vs. 0 for other mono‑deuterated isomers
Supports supply continuity and competitive procurement; reduces single‑source risk.
ChemicalBook database 2025.
Isotope procurement Vendor qualification Supply chain

Preferred Application Scenarios


LC-MS/MS Internal Standard for Plasma and Urine

Acetanilide-4′-D1 is the recommended internal standard for bioanalytical LC-MS/MS methods requiring quantification of acetanilide in biological fluids. The +1 Da mass shift provides unambiguous SRM transition differentiation (e.g., m/z 136 → 94 for the analyte vs. m/z 137 → 94 for the internal standard), while the single aromatic deuterium minimizes the risk of APCI-induced H/D back-exchange that has been documented for perdeuterated aromatic systems [1]. This is particularly important for regulated bioanalysis under FDA/EMA guidance, where internal standard fidelity directly impacts method accuracy and precision. Use of multi-deuterated acetanilide analogs (d₅, d₆, d₈) in APCI-based methods carries incremental risk of protiated isotopologue signal contamination, which would produce positive bias in calculated analyte concentrations [1].

CYP450 NIH Shift Studies During Para-Hydroxylation

For researchers investigating CYP450-catalyzed aromatic hydroxylation mechanisms, Acetanilide-4′-D1 provides a positionally resolved probe for the NIH shift (intramolecular deuterium migration). The established literature baselines—21% to 44% deuterium retention in 4-hydroxyacetanilide depending on incubation pH (rat liver microsomes) [2], and 0% retention in the non-enzymatic Fe²⁺/O₂ system [3]—enable direct quantitative comparison with experimental results. Use of ring-perdeuterated acetanilide-d₅ would convolute para-hydroxylation data with signals from ortho- and meta-hydroxylation pathways, obscuring the mechanistic interpretation. Acetyl-labeled acetanilide-d₃, conversely, reports exclusively on deacetylation–reacetylation cycling and provides no information on aromatic ring hydroxylation [4].

Metabolic Pathway Discrimination in Hepatocytes

When used in parallel with trideuteroacetyl-acetanilide (acetanilide-d₃, acetyl-labeled), Acetanilide-4′-D1 enables orthogonal tracking of the two principal metabolic pathways of acetanilide. Acetanilide-d₃ distinguishes between paracetamol formed via direct hydroxylation (retains CD₃CO– group) versus paracetamol formed via deacetylation–reacetylation (unlabeled CH₃CO– group), with a measured deuterated-to-unlabeled paracetamol ratio of approximately 8:1 in human urine [4]. Acetanilide-4′-D1, in complementary incubations, reports on the aromatic hydroxylation regiochemistry via deuterium retention quantification (21–44%) [2]. This dual-isotopologue experimental design provides comprehensive metabolic fate mapping that cannot be achieved with any single isotopologue.

Identity and Purity Verification by ¹H NMR

Quality control laboratories that rely on ¹H NMR for incoming material verification can use the simplified aromatic region of Acetanilide-4′-D1 as a rapid identity and purity check. The absence of the para-proton signal (confirmed by integration of the residual aromatic signals against the acetyl methyl singlet at δ 2.1 ppm) provides immediate confirmation of successful para-deuteration . Any residual signal at the para chemical shift position can be integrated to quantify unlabeled acetanilide contamination. This ¹H NMR-based purity assessment is more accessible than the ²H NMR analysis required for verifying the labeling pattern of perdeuterated analogs (acetanilide-d₅, -d₆, -d₈), reducing the instrumental barrier for routine quality control .

Application
Selection Property
Validation Focus
LC‑MS/MS bioanalysis in research plasma and urine matrices
Minimal +1 Da mass shift with low APCI back‑exchange risk
Co‑elution fidelity and SRM transition specificity; bioanalytical validation review
CYP450 para‑hydroxylation mechanistic studies (NIH shift)
Para‑position‑specific deuterium probe
Deuterium retention quantification against literature baselines (21–44% range)
Dual‑isotopologue metabolic fate mapping
Orthogonal pathway reporting (4′‑D1 vs. acetyl‑d₃)
Hydroxylation regiochemistry and deacetylation–reacetylation cycling distinction
¹H NMR incoming material verification
Simplified aromatic region for para‑deuteration confirmation
Residual para‑proton signal integration for isotopic purity assessment
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